An In-depth Technical Guide to the Spectroscopic Characterization of (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol
An In-depth Technical Guide to the Spectroscopic Characterization of (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a detailed spectroscopic characterization of a key derivative, (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol (MW: 274.06 g/mol , Formula: C₈H₇IN₂O).[3] We will explore the anticipated Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound. The causality behind experimental choices and data interpretation is explained, offering field-proven insights for researchers in drug discovery and development. This document serves as a practical reference for the synthesis and characterization of this and related compounds.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a vital heterocyclic motif in pharmaceutical sciences, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][4] The fusion of an imidazole ring with a pyridine ring creates a unique electronic and structural architecture, making it an attractive scaffold for designing novel therapeutic agents.[1] The title compound, (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol, is a valuable intermediate for further functionalization, particularly at the C-3 position, which is a common site for modification in the development of new drug candidates.[4] The presence of the iodo group allows for various cross-coupling reactions, while the methanol substituent at the 7-position offers a site for derivatization to modulate solubility and target engagement.
Proposed Synthesis
A plausible synthetic route to (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol involves a cyclization reaction followed by iodination. A common method for constructing the imidazo[1,2-a]pyridine core is the reaction of a 2-aminopyridine derivative with an α-haloketone.[5] For our target molecule, a potential pathway would start with the appropriate 2-amino-4-methylpyridine derivative, which can be protected and then oxidized to the corresponding aldehyde before cyclization. Subsequent iodination at the C-3 position can be achieved using various iodinating agents.
Caption: Proposed synthetic workflow for (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol, both ¹H and ¹³C NMR would be essential for structural confirmation.
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of the protons.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 7.8 - 8.0 | s | - |
| H-5 | ~ 8.2 - 8.4 | d | ~ 7.0 |
| H-6 | ~ 7.0 - 7.2 | dd | ~ 7.0, 1.5 |
| H-8 | ~ 7.5 - 7.7 | d | ~ 1.5 |
| -CH₂OH | ~ 4.6 - 4.8 | d | ~ 5.5 |
| -CH₂OH | ~ 5.3 - 5.5 | t | ~ 5.5 |
Note: The chemical shifts are estimations based on related imidazo[1,2-a]pyridine structures and substituent effects. Actual values may vary.
Interpretation:
-
Aromatic Protons: The protons on the imidazo[1,2-a]pyridine core will appear in the aromatic region (7.0-8.5 ppm). The specific chemical shifts and coupling patterns are characteristic of this heterocyclic system.[6]
-
Methanol Group: The methylene protons (-CH₂OH) are expected to show a doublet due to coupling with the hydroxyl proton. The hydroxyl proton (-OH) will likely appear as a triplet. The exact chemical shifts can be concentration and solvent-dependent.[7]
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling.
-
Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~ 130 - 135 |
| C-3 | ~ 80 - 85 |
| C-5 | ~ 125 - 130 |
| C-6 | ~ 115 - 120 |
| C-7 | ~ 140 - 145 |
| C-8 | ~ 110 - 115 |
| C-8a | ~ 145 - 150 |
| -CH₂OH | ~ 60 - 65 |
Note: These are estimated chemical shifts based on known data for imidazo[1,2-a]pyridines and the electronic effects of the iodo and methanol substituents.[8]
Interpretation:
-
Iodinated Carbon (C-3): The carbon atom bonded to the iodine (C-3) is expected to be significantly shielded and appear at a lower chemical shift compared to an unsubstituted carbon.
-
Carbons of the Pyridine Ring: The chemical shifts of the carbons in the pyridine ring will be influenced by the fused imidazole ring and the substituents.
-
Methanol Carbon: The carbon of the methanol group will appear in the aliphatic region.
Caption: Molecular structure of (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted FT-IR Data:
| Wavenumber (cm⁻¹) | Vibration |
| 3400 - 3200 | O-H stretch (alcohol) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 2950 - 2850 | C-H stretch (aliphatic) |
| 1650 - 1500 | C=C and C=N stretching (aromatic rings) |
| 1250 - 1000 | C-O stretch (alcohol) |
| Below 800 | C-I stretch |
Interpretation:
-
The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is a strong indication of the hydroxyl group.[9]
-
The absorptions in the 1650-1500 cm⁻¹ range are characteristic of the imidazo[1,2-a]pyridine ring system.[9][10]
-
The C-I stretching vibration is expected at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum.
Predicted Mass Spectrum Data:
| m/z | Interpretation |
| 274 | [M]⁺, Molecular ion |
| 275 | [M+1]⁺, due to ¹³C isotope |
| 147 | [M-I]⁺, loss of iodine radical |
| 127 | Iodine cation [I]⁺ |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 274 will confirm the molecular weight of the compound.[3]
-
Isotopic Pattern: The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern.[11]
-
Fragmentation: The fragmentation pattern can provide structural information. A common fragmentation pathway for imidazo[1,2-a]pyridines involves the loss of HCN.[12][13] The loss of the iodine atom is also a likely fragmentation pathway.
Caption: A typical workflow for the spectroscopic characterization of the title compound.
Conclusion
This guide provides a comprehensive overview of the expected spectroscopic characteristics of (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol. By understanding the predicted NMR, FT-IR, and MS data, researchers can confidently synthesize and characterize this important building block for drug discovery. The provided protocols and interpretations serve as a valuable resource for scientists working with imidazo[1,2-a]pyridine derivatives, enabling more efficient and accurate structural elucidation. The unique spectroscopic signatures discussed herein are crucial for quality control and for advancing the development of novel therapeutics based on this privileged scaffold.
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